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Compound of Interest

Compound Name: RS 8359

Cat. No.: B7855719

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS 8359, a selective and reversible
inhibitor of monoamine oxidase A (MAO-A). This document consolidates key data on its
chemical properties, pharmacological profile, and mechanism of action, intended for
professionals in research and drug development.

Core Compound Information

RS 8359 is a potent and highly selective reversible inhibitor of monoamine oxidase A (RIMA),
which has been investigated for its antidepressant properties.[1] Unlike traditional irreversible
MAQOIs, RS 8359's reversible nature significantly reduces the risk of the "cheese effect," a
hypertensive crisis induced by the consumption of tyramine-rich foods.[1][2]

Property Value Source
CAS Number 105365-76-2 [1][3]
Molecular Weight 252.27 g/mol

Molecular Formula C14H12N40

4-((6,7-dihydro-7-hydroxy-5H-
Synonyms cyclopentapyrimidin-4-

yl)amino)benzonitrile

A hydrochloride salt of RS 8359 also exists with the following properties:
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Property Value Source
CAS Number 214148-18-2

Molecular Weight 288.73 g/mol

Molecular Formula C14H13CIN4O

Pharmacological Profile

RS 8359 is characterized by its high selectivity for MAO-A over MAO-B, with a selectivity ratio
of approximately 2200. This specificity contributes to its favorable safety profile. The compound
has demonstrated antidepressant effects in preclinical models and influences serotonin levels
for a sustained period of about 9 hours. Furthermore, RS 8359 exhibits minimal affinity for
common central nervous system receptors and has low anticholinergic effects.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have revealed that RS 8359 is rapidly absorbed, metabolized, and
distributed following oral administration. The drug's clearance is primarily renal, with the
majority excreted as metabolites within 24 hours. The pharmacokinetic profile of RS 8359 is
best described by a two-compartment model.

The pharmacokinetics of RS 8359 are stereoselective, with the (R)-enantiomer exhibiting
significantly higher plasma concentrations than the (S)-enantiomer across various species. This
is attributed to the rapid metabolism of the (S)-enantiomer.

(S) to (R) Chiral Inversion

Species AUC(R) to AUC(S) Ratio
Rate (%)

Rats 2.6 45.8
Mice 3.8 3.8
Dogs 31 0.8
Monkeys 238 4.2

(S)-enantiomer almost .
Humans Not specified

negligible
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Data compiled from multiple sources.

The primary metabolic pathways for RS 8359 involve the formation of a 2-keto metabolite and a
cis-diol form. The stereospecific oxidation of the (S)-enantiomer to its 2-keto form is catalyzed
by aldehyde oxidase. Chiral inversion from the (S)- to the (R)-enantiomer has also been

observed, with notable species differences.

Mechanism of Action and Signaling Pathway

As a selective and reversible inhibitor of MAO-A, RS 8359's primary mechanism of action is the
prevention of the breakdown of monoamine neurotransmitters. MAO-A is a key enzyme in the
catabolism of serotonin, norepinephrine, and, to a lesser extent, dopamine in the brain. By
inhibiting MAO-A, RS 8359 increases the cytosolic concentrations of these neurotransmitters in
presynaptic neurons. This leads to greater vesicular storage and subsequent release into the
synaptic cleft, enhancing neurotransmission. This enhanced signaling is believed to be the
basis for its antidepressant effects.
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Mechanism of action of RS 8359 as a MAQO-A inhibitor.
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Experimental Methodologies

The following experimental approaches have been utilized in the characterization of RS 8359:

o Enzyme Inhibition Assays: The inhibitory activity and selectivity of RS 8359 against MAO-A
and MAO-B are determined using in vitro enzyme assays. These assays typically involve
incubating the compound with purified or recombinant MAO enzymes and measuring the
rate of substrate metabolism.

o Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion
(ADME) of RS 8359, studies are conducted in various animal models (rats, mice, dogs,
monkeys) and humans. Plasma concentrations of the parent compound and its metabolites
are quantified over time following oral or intravenous administration.

o Chiral High-Performance Liquid Chromatography (HPLC): Due to the stereoselective
pharmacokinetics of RS 8359, chiral HPLC methods are essential for separating and
quantifying the (R)- and (S)-enantiomers in biological samples.

¢ In Vitro Metabolism Studies: The metabolic pathways of RS 8359 are investigated using in
vitro systems such as liver subcellular fractions (microsomes and cytosol). These
experiments help identify the enzymes responsible for its metabolism, such as aldehyde
oxidase.

o Behavioral Models of Depression: The antidepressant potential of RS 8359 is evaluated in
various animal models of depression. These models assess behavioral changes that are
sensitive to antidepressant drug treatment.

o Cardiovascular Safety Studies: To evaluate the risk of the "cheese effect,” tyramine
challenge tests are performed in human subjects. These studies measure the pressor
response to tyramine administration in the presence and absence of RS 8359.

The workflow for a typical preclinical evaluation of a compound like RS 8359 is outlined below.
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A generalized preclinical development workflow for a MAO-A inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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